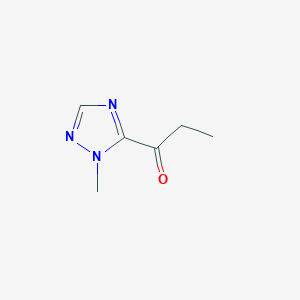

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

雷帕霉素最初是在 1970 年代从复活节岛(拉帕努伊)的土壤样本中发现的 。雷帕霉素主要以其免疫抑制特性而闻名,这使其在预防器官移植排斥反应方面具有价值。 此外,它还具有抗真菌、抗癌、抗病毒和抗衰老的潜力 .

准备方法

雷帕霉素是通过涉及多种放线菌属物种(包括链霉菌属雷帕霉素和伊朗链霉菌属)的复杂生物合成途径合成的 。雷帕霉素的核心结构源自 (4R,5R)-4,5-二氢环己-1-烯-羧酸,该酸通过聚酮合成酶延伸。 由此产生的线性聚酮链通过结合哌啶酸环化,并通过聚酮合成酶后修饰酶进一步修饰 .

雷帕霉素的工业生产涉及使用优化的链霉菌属吸湿菌菌株的发酵过程。 然后对发酵液进行提取和纯化过程以分离雷帕霉素 。 已经探索了乳化和喷雾等先进方法以提高负载雷帕霉素的微粒的递送和功效 .

化学反应分析

雷帕霉素经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括过氧化氢等氧化剂和硼氢化钠等还原剂 。 这些反应形成的主要产物包括具有修饰功能基团的衍生物,这些衍生物增强了其治疗特性 .

科学研究应用

雷帕霉素在科学研究中有着广泛的应用:

作用机制

相似化合物的比较

雷帕霉素因其对 mTOR 通路的特异性作用而在免疫抑制剂中独一无二。类似的化合物包括:

他克莫司: 另一种大环内酯类免疫抑制剂,抑制钙调磷酸酶,该酶与 mTOR 不同.

依维莫司: 雷帕霉素的衍生物,具有类似的 mTOR 抑制效应,但具有改善的药代动力学特性.

替莫西罗limus: 另一种雷帕霉素类似物,主要用于癌症治疗.

雷帕霉素广泛的应用范围及其特异的作用机制使其成为研究和临床环境中的一种有价值的化合物。

生物活性

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, with the molecular formula C6H9N3O and CAS number 153334-14-6, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activities, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 139.15 g/mol

- Molecular Structure : The compound features a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves multiple pathways:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through intrinsic pathways, as evidenced by increased sub-G1 populations in flow cytometry analyses .

Case Studies

A notable study evaluated the effects of various triazole derivatives on cancer cell lines, including those treated with this compound. Results indicated that this compound not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutics like cisplatin .

Table 2: Comparison of Efficacy with Conventional Chemotherapeutics

| Treatment | IC50 (µM) | Combination Effect |

|---|---|---|

| Cisplatin | 10.0 | Synergistic |

| This compound | 12.5 | Enhanced |

属性

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBEJSJURTLIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566404 |

Source

|

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-14-6 |

Source

|

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。